Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzothiophene moiety, a thiazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common synthetic route starts with the preparation of the benzothiophene derivative, followed by the introduction of the thiazole ring. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Preparation of Benzothiophene Derivative: The synthesis begins with the chlorination of benzothiophene to obtain 3-chloro-1-benzothiophene.
Formation of Thiazole Ring: The chlorinated benzothiophene is then reacted with thioamide and a suitable base to form the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The thiazole ring contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzothiophene and thiazole rings enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-7-11(14(20)21-2)23-15(17-7)18-13(19)12-10(16)8-5-3-4-6-9(8)22-12/h3-6H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXCGMLHXMDALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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